Odoroside A

Description

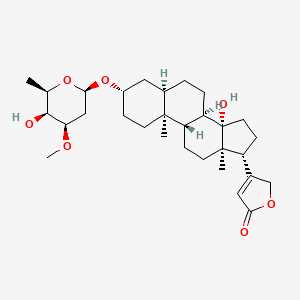

Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24-,26+,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZZSZQZDODUAA-FNFYTULRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319113 | |

| Record name | Odoroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12738-19-1 | |

| Record name | Odoroside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12738-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Odoroside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012738191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odoroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isolation and Discovery of Odoroside A from Nerium oleander

Abstract

Nerium oleander, a plant renowned for both its ornamental beauty and profound toxicity, is a rich reservoir of biologically active cardiac glycosides (CGs).[1] Among these is Odoroside A, a Cardenolide of significant interest for its potent cytotoxic and potential therapeutic properties, particularly in oncology.[2][3][4][5] This technical guide provides an in-depth, experience-driven methodology for the discovery, isolation, and purification of this compound from N. oleander leaves. The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, from initial extraction to final purification and structural confirmation. This document is intended for researchers, natural product chemists, and drug development professionals seeking a comprehensive and practical understanding of this process.

Introduction: The Chemical Arsenal of Nerium oleander

Nerium oleander, a member of the Apocynaceae family, has been recognized for centuries in traditional medicine, albeit with extreme caution due to its high toxicity.[1][6] This toxicity is primarily attributed to a complex mixture of cardiac glycosides, with oleandrin being the most famous constituent.[6][7] These compounds are steroidal in nature, characterized by a steroid nucleus, an unsaturated lactone ring at the C-17 position, and a sugar moiety at C-3.[6][7]

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a critical transmembrane protein.[8] This inhibition leads to an increase in intracellular calcium, which is the basis for its cardiotonic effects but also a key factor in its cytotoxicity. In recent years, this very cytotoxicity has been repurposed for investigation into cancer treatment.[1][9] Compounds like this compound have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making them valuable lead compounds for drug discovery.[2][3][4][9] this compound is structurally similar to oleandrin but possesses its own unique bioactivity profile.[9][10]

The journey from a crude plant extract to a pure, characterized compound like this compound is a multi-step process demanding a systematic approach. The following sections detail a robust workflow for this purpose.

The Strategic Workflow for Isolation and Purification

The successful isolation of a target molecule from a complex natural matrix hinges on a logical sequence of separation and purification steps. Each stage is designed to remove specific classes of impurities, thereby enriching the target compound for the subsequent, higher-resolution step.

Caption: High-level workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for cardiac glycoside extraction and purification.[11][12][13]

Protocol 1: Plant Material Preparation and Extraction

Causality: The initial extraction aims to efficiently solvate the cardiac glycosides from the plant matrix. Dried, powdered leaves increase the surface area for solvent penetration. A lower alcohol like ethanol is chosen for its ability to extract a broad range of polar and moderately non-polar compounds, including glycosides. A preliminary wash with a non-polar solvent can be employed to remove lipids and pigments, though this is often integrated into the subsequent partitioning step.[11]

Step-by-Step Methodology:

-

Harvesting & Drying: Collect fresh leaves of Nerium oleander. Air-dry them in the shade at room temperature for 7-10 days or until brittle to prevent enzymatic degradation of glycosides.[11]

-

Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder.

-

Maceration:

-

Place 1 kg of the powdered leaf material into a large glass container.

-

Add 5 L of 95% ethanol.[12]

-

Seal the container and allow it to macerate for 48-72 hours at room temperature with occasional agitation.

-

-

Filtration & Concentration:

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

-

Protocol 2: Liquid-Liquid Partitioning

Causality: This step fractionates the crude extract based on polarity. This compound and other cardiac glycosides have intermediate polarity and will preferentially partition into an organic solvent like ethyl acetate, leaving highly polar compounds (sugars, salts) in the aqueous phase and highly non-polar compounds (chlorophylls, waxes) behind.

Step-by-Step Methodology:

-

Resuspension: Resuspend the crude extract from Protocol 1 in 500 mL of distilled water.

-

Partitioning:

-

Transfer the aqueous suspension to a 2 L separatory funnel.

-

Add 500 mL of ethyl acetate and shake vigorously for 2-3 minutes, periodically venting the funnel.

-

Allow the layers to separate completely.

-

Collect the upper ethyl acetate layer.

-

-

Repeated Extraction: Repeat the extraction of the aqueous layer with two additional 500 mL portions of ethyl acetate.

-

Combine & Dry: Combine all ethyl acetate fractions. Dry the solution by passing it over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter out the Na₂SO₄ and concentrate the ethyl acetate fraction to dryness in vacuo to yield the enriched cardiac glycoside fraction.

Protocol 3: Silica Gel Column Chromatography

Causality: This is a normal-phase chromatographic step that separates compounds based on their polarity. By using a gradient of increasing solvent polarity, compounds are eluted from the silica column in order of increasing polarity. This allows for the separation of the cardiac glycoside fraction from less polar and more polar contaminants.

Step-by-Step Methodology:

-

Column Packing: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) using a chloroform-methanol mixture as the slurry solvent.

-

Sample Loading: Adsorb the dried ethyl acetate fraction (from Protocol 2) onto a small amount of silica gel. Once dry, carefully load this powder onto the top of the packed column.

-

Elution: Elute the column with a solvent system of increasing polarity. Start with 100% chloroform and gradually increase the proportion of methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, etc.).

-

Fraction Collection: Collect fractions of 20-25 mL in test tubes.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol 9:1). Visualize spots using a spray reagent like p-toluenesulfonic acid (PTSA) followed by heating.[11]

-

Pooling: Combine fractions that show a similar TLC profile corresponding to the expected Rf value of this compound. Concentrate these pooled fractions to dryness.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

Causality: This is the final, high-resolution purification step. A reverse-phase C18 column is used, where separation is based on hydrophobicity. Less polar compounds are retained longer. This technique is ideal for separating structurally similar cardiac glycosides from one another to achieve high purity.

Step-by-Step Methodology:

-

System & Column: Use a preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm particle size).

-

Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water.[8] For example, start with 30% acetonitrile in water, increasing to 70% acetonitrile over 40 minutes.

-

Sample Preparation: Dissolve the semi-purified fraction from Protocol 3 in a small volume of the initial mobile phase and filter through a 0.45 µm syringe filter.

-

Injection & Elution: Inject the sample onto the column and begin the gradient elution at a flow rate of ~5-10 mL/min.

-

Detection & Collection: Monitor the eluent using a UV detector (e.g., at 218 nm). Collect the peak corresponding to the retention time of this compound.

-

Purity Check & Final Prep: Analyze the collected fraction for purity using analytical HPLC. Combine pure fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.

Structural Elucidation and Quantitative Analysis

Once isolated, the identity and purity of the compound must be confirmed. Modern analytical techniques are indispensable for this task. The elucidation of a novel compound's structure relies on piecing together data from various spectroscopic methods.[14][15][16]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. For this compound (C₃₀H₄₆O₇), the expected molecular weight is approximately 518.7 g/mol .[17]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. 2D NMR techniques (COSY, HMBC, HSQC) are used to connect the atoms and definitively establish the structure, including the stereochemistry and the linkage between the aglycone (oleandrigenin) and the sugar moiety.

The following table summarizes key quantitative data for major cardiac glycosides found in N. oleander.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Max Concentration (µg/g dry wt)[8] |

| This compound | C₃₀H₄₆O₇ | 518.69 | 231.4 (Stem, Summer) |

| Oleandrin | C₃₂H₄₈O₉ | 576.72 | 703.9 (Leaf, Rainy Season) |

| Odoroside H | C₃₀H₄₆O₈ | 534.69 | 244.8 (Stem, Winter) |

Biological Context: The Rationale for Isolation

The significant effort required to isolate this compound is justified by its potent biological activity. Research has demonstrated its anticancer effects across various cell lines.[9][18][19][20] The primary mechanism involves the induction of apoptosis (programmed cell death) and autophagy through the generation of Reactive Oxygen Species (ROS).[18]

Sources

- 1. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]

- 7. phcogrev.com [phcogrev.com]

- 8. Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Separation and identifying features of the cardiac aglycones and glycosides of Nerium oleander L. flowers by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN110075145B - Method for extracting total cardiac glycosides from oleander leaves - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. This compound | C30H46O7 | CID 44425145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Odoroside A: A Technical Guide to its Chemical Structure, Properties, and Anticancer Potential

Introduction

Odoroside A is a potent cardiac glycoside, a class of naturally occurring steroid-like compounds that have been historically recognized for their effects on cardiac tissue.[1] Extracted from the leaves of Nerium oleander, a plant belonging to the Apocynaceae family, this compound has emerged from the realm of traditional medicine into the focus of modern oncological research.[2][3] Its cytotoxic properties, once a hallmark of its toxicity, are now being harnessed and investigated for their therapeutic potential against various cancer cell lines.

This technical guide provides an in-depth exploration of the chemical and physical properties of this compound, its biological mechanism of action, and the experimental protocols for its study. It is intended for researchers, scientists, and drug development professionals who are interested in the therapeutic application of complex natural products.

Chemical Structure and Properties

Core Chemical Structure

This compound is classified as a cardenolide, characterized by a steroid nucleus, an unsaturated butyrolactone ring at the C17 position, and a sugar moiety attached at the C3 position.[4] The aglycone (non-sugar) portion of this compound is digitoxigenin. The sugar component is a diginoside, specifically a 3-O-methyl-2,6-dideoxy-β-D-lyxo-hexopyranose.

The complete IUPAC name for this compound is 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one.[5]

Stereochemistry

The biological activity of cardiac glycosides is intrinsically linked to their three-dimensional structure. The stereochemistry of this compound is complex, with multiple chiral centers in both the steroid nucleus and the sugar moiety.[5] The specific spatial arrangement of these functional groups is crucial for its interaction with its biological target, the Na+/K+-ATPase.[5]

Key Functional Groups

The bioactivity of this compound is a direct result of its key functional groups:

-

Steroid Nucleus: Provides the rigid scaffold necessary for binding to its target protein.

-

Unsaturated Lactone Ring: This is a critical feature for the cardiotonic and cytotoxic activity of cardenolides.

-

Hydroxyl Groups: Located at C14 and on the sugar moiety, these groups contribute to the molecule's polarity and its ability to form hydrogen bonds with the target protein.

-

Glycosidic Linkage: The ether linkage between the steroid and the sugar is crucial for the molecule's solubility, bioavailability, and potency.

-

Methoxy and Methyl Groups: These groups on the sugar moiety can influence the molecule's lipophilicity and binding affinity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C30H46O7 | [5] |

| Molecular Weight | 518.68 g/mol | [6] |

| CAS Number | 12738-19-1 | [5] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 200-206 °C | N/A |

| Solubility | Soluble in DMSO, ethanol, and methanol | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Representative ¹H and ¹³C NMR data are crucial for the unambiguous identification and characterization of the molecule.

Table 2: Representative ¹H and ¹³C NMR Data for this compound (Data synthesized from publicly available spectra)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |

| Aglycone | ||

| 3 | ~72.5 | ~3.9 (m) |

| 14 | ~84.5 | - |

| 17 | ~49.5 | ~2.7 (m) |

| 22 | ~176.0 | ~5.9 (s) |

| Sugar Moiety | ||

| 1' | ~98.0 | ~4.8 (d, J ≈ 8.0) |

| 3' | ~77.0 | ~3.4 (m) |

| 4' | ~71.0 | ~3.2 (m) |

| 5' | ~72.0 | ~3.6 (m) |

| 6' | ~18.0 | ~1.2 (d, J ≈ 6.0) |

| OCH₃ | ~56.0 | ~3.4 (s) |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Isolation and Purification

This compound is naturally sourced from the leaves of Nerium oleander. The isolation and purification process is a critical step in obtaining a research-grade compound and typically involves a multi-step bioactivity-guided fractionation.

Experimental Protocol: Isolation and Purification

-

Plant Material Preparation: Fresh leaves of Nerium oleander are collected, washed, and air-dried in the shade. The dried leaves are then ground into a coarse powder.

-

Extraction: The powdered leaves are subjected to maceration with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically. This process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which is typically rich in cardiac glycosides, is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Further Purification: Fractions showing promising activity in preliminary bioassays are pooled and subjected to further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[7]

-

Structural Confirmation: The purity and identity of the isolated this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream events culminating in apoptosis and cell cycle arrest.[2]

Inhibition of Na+/K+-ATPase

The Na+/K+-ATPase is an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This compound binds to the extracellular domain of the α-subunit of this pump, inhibiting its activity.[8] This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the function of the sodium-calcium exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium levels. This disruption of ion homeostasis is a key trigger for its cytotoxic effects.

Induction of Apoptosis and Cell Cycle Arrest via the ROS/p53 Pathway

A significant body of research has demonstrated that this compound induces apoptosis and cell cycle arrest in cancer cells through the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the p53 signaling pathway.[2]

Caption: this compound induced signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of this compound, a series of in vitro assays are employed. The following protocols are representative of the methodologies used in the field.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to determine the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 1000 nM) for 24, 48, or 72 hours. Include a vehicle-treated control (e.g., DMSO).

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC₅₀ value for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[4]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[11][12]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI signal.[13]

Caption: Experimental workflow for this compound bioactivity.

Synthesis and Derivatives

While the total synthesis of complex natural products like this compound is a significant challenge, the synthesis of its derivatives is an active area of research for developing new therapeutic agents with improved efficacy and reduced toxicity. One such derivative that has been isolated and studied is oleandrigenin-3-O-β-D-diginoside.[14] Research into the synthesis of such derivatives allows for the exploration of structure-activity relationships, which is crucial for the development of novel anticancer drugs.

Conclusion

This compound is a compelling natural product with a well-defined chemical structure and potent biological activity. Its ability to inhibit the Na+/K+-ATPase and induce apoptosis and cell cycle arrest through the ROS/p53 pathway makes it a promising candidate for further investigation in the field of oncology. The experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this compound and related cardiac glycosides. As our understanding of the complex interplay between natural products and cellular signaling pathways deepens, molecules like this compound will continue to be a valuable source of inspiration for the development of next-generation cancer therapies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

-

Begum, S., Siddiqui, B. S., Sultana, R., Zia, A., & Suria, A. (1999). Bio-active cardenolides from the leaves of Nerium oleander. Phytochemistry, 50(3), 435–438. [Link]

-

University of Padua. Cell Cycle Analysis by Propidium Iodide (PI) Staining. [Link]

-

University of Padua Flow Cytometry and Cell Sorting Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

-

ResearchGate. Fast and effective identification of the bioactive compounds and their targets form the medicinal plants via computational chemi. [Link]

-

Wang, Y., Zhang, R., Wu, F., & Chen, T. (2021). Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. Basic & clinical pharmacology & toxicology, 129(2), 125–137. [Link]

-

ResearchGate. Alkaloid constitution of Nerium oleander by using gas chromatography- mass specroscopy (GC-MS). [Link]

-

Xu, A., De, P. J., & Ni, D. (2004). LC/MS/MS analyses of an oleander extract for cancer treatment. Analytical chemistry, 76(5), 1355–1362. [Link]

-

ResearchGate. Phytochemical Studies on Nerium oleander L. Using GC-MS. [Link]

-

Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

University of South Florida Health. Apoptosis Protocols. [Link]

-

ResearchGate. 1 H and 13 C NMR data of compounds 1 and 2 a in DMSO-d 6. [Link]

-

Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Umehara, K., Mori, M., & Matsuno, K. (2020). Synthesis and Antimicrobial Evaluation of Side-Chain Derivatives based on Eurotiumide A. Marine drugs, 18(2), 92. [Link]

-

Iovanna, C., Iannelli, P., & Di Vaira, M. (2018). Synthesis and Antitumor Activity of New Thiazole Nortopsentin Analogs. Molecules (Basel, Switzerland), 23(11), 2997. [Link]

-

Zhang, H., Li, Y., & Li, J. (2024). Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization. Science, 384(6703), eado9909. [Link]

-

Hupp, C. D., & Tepe, J. J. (2021). Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Organic letters, 23(13), 5228–5232. [Link]

-

YouTube. Atroposelective Total Synthesis of Cihunamide B with Hiroshige Ogawa. [Link]

-

Ruixibiotech. This compound CAS No.12738-19-1. [Link]

Sources

- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. This compound | C30H46O7 | CID 44425145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS No.12738-19-1 - Ruixibiotech [ruixibiotech.com]

- 7. LC/MS/MS analyses of an oleander extract for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bio-active cardenolides from the leaves of Nerium oleander - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.research.missouri.edu [docs.research.missouri.edu]

- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core-M_echanism of Odoroside A in Oncology: A Technical Guide to Na+/K+-ATPase Inhibition and Downstream Cellular Fates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoroside A, a cardiac glycoside extracted from Nerium oleander, is emerging as a potent anti-cancer agent with a multifaceted mechanism of action. Like other members of its class, its primary therapeutic activity stems from the specific inhibition of the Na+/K+-ATPase, a ubiquitous ion pump vital for maintaining cellular homeostasis.[1][2] In cancer cells, where the expression and activity of this pump are often dysregulated, this inhibition triggers a cascade of signaling events that culminate in cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-neoplastic effects of this compound, with a focus on its downstream signaling pathways, induction of apoptosis and autophagy, and the experimental methodologies used to elucidate these processes.

The Primary Target: Na+/K+-ATPase Inhibition

The foundational event in this compound's anti-cancer activity is its high-affinity binding to the α-subunit of the Na+/K+-ATPase.[3] This interaction locks the enzyme in a phosphorylated conformation, preventing the dephosphorylation and subsequent ion translocation that are critical for its function. This targeted inhibition disrupts the steep electrochemical gradients of sodium (Na+) and potassium (K+) across the plasma membrane, leading to a rapid increase in intracellular Na+ and a decrease in intracellular K+.

This disruption of ion homeostasis is the linchpin of this compound's therapeutic effect. The elevated intracellular Na+ concentration alters the function of other ion exchangers, most notably the Na+/Ca2+ exchanger, leading to an influx of calcium (Ca2+) ions and a subsequent increase in intracellular Ca2+ levels.[1] This cascade of ionic imbalance serves as the initial trigger for a complex network of downstream signaling pathways.

Experimental Protocol: Na+/K+-ATPase Activity Assay

The direct inhibitory effect of this compound on its primary target can be quantified using a colorimetric Na+/K+-ATPase activity assay. This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

Causality Behind Experimental Choices:

-

Principle: The assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring a direct product of its function (Pi).

-

Specificity: To distinguish Na+/K+-ATPase activity from that of other ATP-hydrolyzing enzymes, a parallel reaction is run in the presence of ouabain, a specific Na+/K+-ATPase inhibitor. The difference in Pi released between the ouabain-treated and untreated samples represents the specific activity of the Na+/K+-ATPase.

-

Detection: The released Pi is detected via a colorimetric reaction, often using a malachite green-based reagent, which forms a colored complex with Pi that can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Sample Preparation: Prepare cell lysates from cancer cells treated with varying concentrations of this compound and control (untreated) cells. The protein concentration of each lysate must be determined to ensure equal loading.

-

Reaction Setup: In a 96-well plate, set up the following reactions for each sample:

-

Total ATPase Activity: Cell lysate, assay buffer (containing NaCl, KCl, MgCl2), and ATP.

-

Ouabain-Insensitive ATPase Activity: Cell lysate, assay buffer, ouabain, and ATP.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Phosphate Detection: Add the malachite green colorimetric reagent to each well.

-

Measurement: Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

-

Calculation:

-

Calculate the amount of Pi released in each well using a standard curve generated with known concentrations of phosphate.

-

Subtract the ouabain-insensitive Pi from the total Pi to determine the Na+/K+-ATPase-specific Pi release.

-

Express the Na+/K+-ATPase activity as nmol of Pi/min/mg of protein.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.[4][5][6][7]

-

Downstream Signaling Cascades: From Ion Imbalance to Cellular Response

The inhibition of the Na+/K+-ATPase by this compound is not merely a disruption of ion transport but also the initiation of a complex signaling cascade. The Na+/K+-ATPase can act as a signal transducer, and its inhibition by cardiac glycosides can activate several downstream pathways independent of its pumping function.[1][8]

Src/MAPK Pathway Activation

A significant portion of the Na+/K+-ATPase is localized within caveolae, specialized lipid raft domains of the plasma membrane, where it forms a signaling complex with the non-receptor tyrosine kinase Src.[1] Binding of this compound to this pool of Na+/K+-ATPase can lead to the activation of Src.[9] Activated Src can then transactivate the epidermal growth factor receptor (EGFR), initiating the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[9] This pathway is a central regulator of cell proliferation, survival, and differentiation, and its aberrant activation by this compound in cancer cells contributes to its anti-neoplastic effects.

STAT-3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT-3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. Studies have shown that this compound can significantly decrease the phosphorylation of STAT-3 in cancer cells.[1][10] This inhibition of STAT-3 signaling leads to the downregulation of its target genes, which are involved in cell cycle progression and metastasis.

ROS Generation and p53 Activation

This compound treatment has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells.[11] The accumulation of ROS can lead to oxidative stress, which in turn can activate the tumor suppressor protein p53.[11][12] Activated p53 can then transcriptionally activate a host of target genes that promote cell cycle arrest and apoptosis.[13] This ROS/p53 axis represents a critical pathway through which this compound exerts its cytotoxic effects.

Caption: Downstream signaling pathways activated by this compound.

Induction of Apoptosis: The Programmed Execution of Cancer Cells

A primary outcome of this compound treatment in cancer cells is the induction of apoptosis, or programmed cell death. This is a tightly regulated process that involves the activation of a cascade of cysteine proteases known as caspases. This compound has been shown to induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

The generation of ROS and subsequent activation of p53 play a pivotal role in initiating the intrinsic apoptotic pathway.[11] This leads to the release of cytochrome c from the mitochondria, which then activates caspase-9 and the downstream executioner caspase-3.[11]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

The induction of apoptosis can be quantitatively assessed using flow cytometry with Annexin V and propidium iodide (PI) staining.

Causality Behind Experimental Choices:

-

Annexin V: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[3][14]

-

Propidium Iodide (PI): PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the DNA.

-

Flow Cytometry: This technique allows for the rapid analysis of individual cells in a population, enabling the quantification of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Step-by-Step Methodology:

-

Cell Preparation: Treat cancer cells with this compound for the desired time. Include both negative (untreated) and positive (e.g., staurosporine-treated) controls.

-

Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. The different cell populations will be distinguished as follows:

Caption: The intrinsic pathway of apoptosis induced by this compound.

The Dual Role of Autophagy in this compound-Treated Cancer Cells

Autophagy is a cellular self-digestion process that is essential for maintaining cellular homeostasis by degrading and recycling damaged organelles and misfolded proteins. In the context of cancer, autophagy can have a dual role, acting as either a pro-survival or a pro-death mechanism.[19][20] this compound has been shown to induce autophagy in cancer cells.[11]

The interplay between autophagy and apoptosis in this compound-treated cells is complex. In some cases, autophagy may act as a pro-survival mechanism, attempting to mitigate the cellular stress induced by the drug.[21] However, in other contexts, excessive or sustained autophagy can lead to autophagic cell death, a form of programmed cell death distinct from apoptosis.[13][20] The outcome appears to be cell-type and context-dependent.[18]

Experimental Protocol: Western Blotting for Autophagy Markers

The induction of autophagy can be monitored by examining the levels of key autophagy-related proteins, such as Beclin-1 and the conversion of LC3-I to LC3-II, as well as the degradation of p62/SQSTM1.

Causality Behind Experimental Choices:

-

LC3-II: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark of autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is a widely used indicator of autophagy induction.

-

Beclin-1: Beclin-1 is a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagy. Upregulation of Beclin-1 expression is often associated with increased autophagic activity.

-

p62/SQSTM1: p62 is a receptor protein that recognizes and targets ubiquitinated proteins for degradation by autophagy. As autophagy proceeds, p62 is itself degraded. Therefore, a decrease in p62 levels is indicative of increased autophagic flux.

Step-by-Step Methodology:

-

Cell Lysis: Treat cancer cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for LC3, Beclin-1, and p62.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[22][23][24][25][26]

Caption: The dual role of autophagy and its interplay with apoptosis.

Quantitative Data Summary

The cytotoxic efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

| Cancer Cell Line | IC50 Value (nM) | Exposure Time (h) | Reference |

| A549 (Lung) | 183.5 | 48 | [27] |

| MDA-MB-231 (Breast) | 183 | Not Specified | [27] |

| HL60 (Leukemia) | Potent Inhibition | Not Specified | [11] |

| K562 (Leukemia) | Less Potent than HL60 | Not Specified | [11] |

Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and the specific assay used.[28]

Conclusion

This compound presents a compelling case for a repurposed therapeutic with significant anti-cancer potential. Its well-defined primary target, the Na+/K+-ATPase, and the subsequent cascade of downstream signaling events, including the modulation of Src/MAPK, STAT-3, and ROS/p53 pathways, provide a solid foundation for its rational development as an oncologic agent. The induction of both apoptosis and autophagy underscores the multifaceted nature of its cytotoxic effects. Further research is warranted to fully elucidate the complex interplay between these cell death mechanisms and to identify predictive biomarkers for patient stratification in future clinical trials. This guide provides a comprehensive overview of the core mechanisms of this compound and the experimental frameworks necessary to further investigate its therapeutic potential.

References

-

Ko, Y. S., Rugira, T., Jin, H., Park, S. W., & Kim, H. J. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. International Journal of Molecular Sciences, 19(11), 3350. [Link]

-

Ko, Y. S., Rugira, T., Jin, H., Park, S. W., & Kim, H. J. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. PubMed, 30373171. [Link]

-

Yang, P., & Mody, N. (2009). Cardiac Glycosides Inhibit p53 Synthesis by a Mechanism Relieved by Src or MAPK Inhibition. PubMed, 19447820. [Link]

-

Nishida, K., Yamaguchi, O., & Otsu, K. (2008). Crosstalk between autophagy and apoptosis in heart disease. Circulation Research, 103(4), 343-351. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. [Link]

-

Technical Manual Na+k+-ATPase Activity Assay Kit. (n.d.). Assay Genie. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

-

Nishida, K., Yamaguchi, O., & Otsu, K. (2008). Crosstalk between autophagy and apoptosis in heart disease. PubMed, 18703786. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374. [Link]

-

Nishida, K., Yamaguchi, O., & Otsu, K. (2008). Crosstalk between autophagy and apoptosis in heart disease. PubMed, 18703786. [Link]

-

Li, Y., et al. (2020). Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction. Biochemical Pharmacology, 182, 114226. [Link]

-

Takada, Y., et al. (2009). This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport. Biochemical Pharmacology, 78(9), 1157-1166. [Link]

-

Sarkar, P. K. (2002). A quick assay for Na+-K+-ATPase specific activity. Zeitschrift für Naturforschung C, 57(5-6), 562-564. [Link]

-

Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation. (2020). Journal of Biological Chemistry, 295(42), 14389-14403. [Link]

-

Takada, Y., & Kaneko, K. (2023). Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase. Journal of Molecular Modeling, 29(3), 82. [Link]

-

Akera, T. (1981). Cardiac glycosides and sodium/potassium-ATPase. PubMed, 17(3), 135-139. [Link]

-

IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... (n.d.). ResearchGate. [Link]

-

lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

The crosstalk between autophagy and apoptosis. (1) Atg5, Atg12, and... (n.d.). ResearchGate. [Link]

-

Targeting the prodeath and prosurvival functions of autophagy as novel therapeutic strategies in cancer. (2010). Clinical Cancer Research, 16(15), 4000-4008. [Link]

-

Li, N., et al. (2021). Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. Basic & Clinical Pharmacology & Toxicology, 129(3), 209-221. [Link]

-

Jiang, P., & Mizushima, N. (2015). p62/SQSTM1-based biochemical methods for the analysis of autophagy progression in mammalian cells. Methods, 75, 13-18. [Link]

-

Anti-p62 (SQSTM1) (Human) mAb. (n.d.). MBL. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters, 10(2), 991-996. [Link]

-

Beclin-1-independent autophagy mediates programmed cancer cell death through interplays with endoplasmic reticulum and/or mitochondria in colbat chloride-induced hypoxia. (2014). Scientific Reports, 4, 4778. [Link]

-

Beclin 1 and p62 expression in non-small cell lung cancer: relation with malignant behaviors and clinical outcome. (2016). International Journal of Clinical and Experimental Pathology, 9(10), 10420-10428. [Link]

-

Autophagy in Cancer Cell Death. (2019). International Journal of Molecular Sciences, 20(21), 5394. [Link]

-

Western blot analysis of autophagy markers SQSTM1/p62, Beclin-1, p-JNKm... (n.d.). ResearchGate. [Link]

-

Factors that influence the Na/K-ATPase signaling and function. (2022). Frontiers in Physiology, 13, 1005822. [Link]

-

Cell Survival and Cell Death at the Intersection of Autophagy and Apoptosis: Implications for Current and Future Cancer Therapeutics. (2021). International Journal of Molecular Sciences, 22(13), 6939. [Link]

-

Sennoside A induces autophagic death of prostate cancer via inactivation of PI3K/AKT/mTOR axis. (2023). ResearchGate. [Link]

-

Autophagic Cell Death and Cancer. (2019). Cancers, 11(5), 656. [Link]

-

P53 activation plays a crucial role in silibinin induced ROS generation via PUMA and JNK. (2014). Acta Biochimica et Biophysica Sinica, 46(10), 879-885. [Link]

Sources

- 1. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cohesionbio.com [cohesionbio.com]

- 5. assaygenie.com [assaygenie.com]

- 6. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiac glycosides inhibit p53 synthesis by a mechanism relieved by Src or MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. P53 activation plays a crucial role in silibinin induced ROS generation via PUMA and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Autophagy in Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bosterbio.com [bosterbio.com]

- 16. Annexin V Staining Protocol [bdbiosciences.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 19. Cell Survival and Cell Death at the Intersection of Autophagy and Apoptosis: Implications for Current and Future Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Targeting the prodeath and prosurvival functions of autophagy as novel therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. proteolysis.jp [proteolysis.jp]

- 23. mblbio.com [mblbio.com]

- 24. Beclin-1-independent autophagy mediates programmed cancer cell death through interplays with endoplasmic reticulum and/or mitochondria in colbat chloride-induced hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Beclin 1 and p62 expression in non-small cell lung cancer: relation with malignant behaviors and clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Odoroside A: A Multifaceted Modulator of Oncogenic Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Odoroside A, a cardiac glycoside extracted from Nerium oleander, has emerged as a potent anti-cancer agent with a complex and multifaceted mechanism of action.[1][2] Initially recognized for its cardiotonic properties, recent investigations have unveiled its ability to modulate a nexus of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive analysis of the core signaling cascades affected by this compound treatment, offering researchers and drug development professionals a detailed understanding of its therapeutic potential. We will delve into the molecular intricacies of the ROS/JNK, ROS/p53, and STAT-3 pathways, supported by experimental evidence and detailed protocols to facilitate further investigation into this promising natural compound.

Introduction: The Resurgence of Cardiac Glycosides in Oncology

Cardiac glycosides, a class of naturally occurring steroid-like compounds, have a long history in the treatment of cardiac conditions due to their inhibitory effects on the Na+/K+-ATPase pump.[3][4][5] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in enhanced cardiac contractility.[3][5] However, the therapeutic window for these compounds is narrow, often leading to toxicity.[4][6]

Interestingly, the very mechanism that underlies their cardiotonic effects also contributes to their anti-cancer activities. The Na+/K+-ATPase is now recognized as a crucial signal transducer, and its aberrant expression and activity are implicated in the progression of various cancers.[2] this compound, as a potent inhibitor of this pump, leverages this dependency to trigger a cascade of downstream signaling events that are detrimental to cancer cells.[7] This guide will dissect these key signaling pathways, providing a roadmap for harnessing the therapeutic potential of this compound.

The ROS-Dependent Apoptotic Axis: A Double-Edged Sword

A central theme in the anti-cancer mechanism of this compound is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). This surge in ROS acts as a critical upstream signaling event, activating distinct downstream pathways that converge on apoptosis and cell cycle arrest.

The ROS/JNK Pathway: Orchestrating Apoptosis and Autophagy

In leukemia cells, this compound has been shown to induce apoptosis and autophagy through the activation of the ROS/JNK pathway.[8] The accumulation of ROS triggers the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key member of the mitogen-activated protein kinase (MAPK) family.[8]

Activated JNK, in turn, modulates the expression of key apoptotic and autophagic proteins. This includes the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and caspase-3, the executioners of apoptosis.[8]

Experimental Workflow: Investigating ROS/JNK Pathway Activation

Caption: Workflow for assessing ROS production and JNK pathway activation.

Detailed Protocol: Western Blotting for JNK Pathway Proteins

-

Cell Culture and Treatment: Plate leukemia cells (e.g., HL-60) at a density of 1x10^6 cells/mL and treat with varying concentrations of this compound for 24-48 hours.

-

Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-JNK, JNK, Bcl-2, Cytochrome c, cleaved Caspase-3, and cleaved Caspase-9 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

The ROS/p53 Pathway: A Guardian of the Genome Awakened

In colorectal carcinoma, this compound has been demonstrated to trigger G2/M cell cycle arrest and apoptosis through the ROS/p53 signaling pathway.[1][9] The tumor suppressor protein p53, often referred to as the "guardian of the genome," is a critical regulator of cell fate in response to cellular stress.

The increase in intracellular ROS levels induced by this compound leads to the activation and stabilization of p53. Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX), ultimately leading to the demise of the cancer cell.[9]

Signaling Pathway: this compound-induced ROS/p53-mediated Apoptosis

Caption: Simplified diagram of the ROS/p53 pathway activation by this compound.

Suppression of Metastasis: Targeting the STAT-3 Signaling Pathway

Beyond inducing cell death, this compound exhibits potent anti-metastatic effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT-3) signaling pathway.[2][10] STAT-3 is a transcription factor that is constitutively activated in many cancers and plays a pivotal role in promoting invasion, angiogenesis, and epithelial-mesenchymal transition (EMT).

In highly metastatic breast cancer cells, this compound has been shown to significantly decrease the phosphorylation of STAT-3.[2][11] This inhibition of STAT-3 activation leads to the downregulation of its target genes, including those involved in cancer stemness (e.g., OCT3/4) and invasion (e.g., MMP-9).[2][10]

Quantitative Data: Inhibitory Effects of this compound

| Cell Line | IC50 (nM) | Effect | Reference |

| MDA-MB-231 | 183 | Cell Viability | [2] |

| RT-R-MDA-MB-231 | >500 | Cell Viability | [2] |

| Endothelial Cells | 127 | Cell Viability | [2] |

| A549 | 183.5 | Cell Viability | [12] |

Experimental Protocol: Matrigel Invasion Assay

-

Cell Culture: Culture highly metastatic breast cancer cells (e.g., MDA-MB-231) in appropriate media.

-

Transwell Preparation: Coat the upper chamber of a Transwell insert with Matrigel and allow it to solidify.

-

Cell Seeding: Seed cancer cells in the upper chamber in serum-free media containing various concentrations of this compound.

-

Chemoattractant: Add complete media containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

-

Analysis: Count the number of invaded cells in multiple fields under a microscope.

Other Implicated Pathways: Expanding the Mechanistic Landscape

While the ROS-dependent and STAT-3 pathways are well-documented, emerging evidence suggests that this compound's influence extends to other critical signaling networks.

-

PI3K/Akt Pathway: Some studies suggest a potential modulation of the PI3K/Akt pathway, a central regulator of cell survival and proliferation.[13] However, the precise role of this compound in this pathway requires further elucidation. In lung cancer cells, this compound treatment led to a significant increase in AKT1 expression but a decrease in its downstream targets GSK3ß, p21, and CCND1, suggesting a complex regulatory mechanism.[14]

-

NF-κB Pathway: The transcription factor NF-κB is a key player in inflammation and cancer progression. While its direct modulation by this compound is not as extensively studied, its upstream regulation by ROS and its crosstalk with the STAT-3 pathway suggest it as a plausible target.[2][15][16]

Conclusion and Future Directions

This compound is a promising natural product that exerts its anti-cancer effects through the modulation of multiple, interconnected signaling pathways. Its ability to induce ROS-dependent apoptosis via the JNK and p53 pathways, coupled with its potent inhibition of the pro-metastatic STAT-3 pathway, underscores its therapeutic potential.

Future research should focus on:

-

In vivo efficacy and toxicity studies: To translate the promising in vitro findings into clinically relevant data.

-

Combination therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutics or targeted agents.

-

Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

The in-depth understanding of the signaling pathways affected by this compound, as outlined in this guide, provides a solid foundation for the continued development of this potent anti-cancer agent.

References

-

Hu, X., Chen, T., Zhang, S., et al. (2022). Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. Basic & Clinical Pharmacology & Toxicology, 130(1), 56-69. [Link]

-

Chen, Y. Y., et al. (2019). Proteomic Analysis Reveals that this compound Triggers G2/M Arrest and Apoptosis in Colorectal Carcinoma Through ROS-p53 Pathway. Proteomics, 19(15), e1900092. [Link]

-

Ko, Y. S., et al. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. International Journal of Molecular Sciences, 19(11), 3350. [Link]

-

Ko, Y. S., et al. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. PubMed, 19(11), 3350. [Link]

-

Çalışkan, F. S., et al. (2023). Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. Medicina, 59(4), 659. [Link]

-

ResearchGate. (n.d.). Chemical structure of oleandrin and this compound (A) and their effects.... Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. Retrieved from [Link]

-

Çalışkan, F. S., et al. (2023). Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. National Institutes of Health. [Link]

-

Ruixibiotech. (n.d.). This compound CAS No.12738-19-1. Retrieved from [Link]

-

ResearchGate. (n.d.). Interaction of this compound, A Known Natural Cardiac Glycoside, with Na/K-ATPase. Retrieved from [Link]

-

Wang, L., et al. (2020). Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway. Oncology Letters, 20(3), 2539-2546. [Link]

-

CV Pharmacology. (n.d.). Cardiac Glycosides (Digoxin). Retrieved from [Link]

-

Wikipedia. (n.d.). Cardiac glycoside. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Cardiac Glycoside and Digoxin Toxicity. Retrieved from [Link]

-

Takada, Y., et al. (2023). Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase. Journal of Molecular Modeling, 29(3), 81. [Link]

-

Manual of Medicine. (2021). Cardiac Glycosides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Odoroside H. PubChem. Retrieved from [Link]

-

Cleveland Clinic. (2022). Cardiac Glycosides: Types and What They Treat. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation. Redox Report, 24(1), 70-74. [Link]

-

Liu, Y., et al. (2020). Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells. Cytokine, 125, 154823. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 4. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 5. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. manualofmedicine.com [manualofmedicine.com]

- 7. Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteomic Analysis Reveals that this compound Triggers G2/M Arrest and Apoptosis in Colorectal Carcinoma Through ROS-p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets [mdpi.com]

- 15. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Odoroside A: An In-Depth Technical Guide

This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of Odoroside A, a cardiac glycoside with demonstrated anti-cancer potential. The methodologies detailed herein are designed to establish a robust preliminary understanding of the compound's cytotoxic profile, laying the groundwork for more advanced preclinical development. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and illustrate the underlying molecular mechanisms.

Introduction to this compound: A Promising Cardiac Glycoside

This compound is a naturally occurring cardenolide extracted from Nerium oleander.[1][2] Like other cardiac glycosides, its primary molecular target is the Na+/K+-ATPase pump, a transmembrane ion transporter essential for maintaining cellular homeostasis.[3] Inhibition of this pump in cancer cells triggers a cascade of events, including increased intracellular calcium, the generation of reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis.[1][4][5] Specifically, this compound has been shown to induce apoptosis and cell cycle arrest through a ROS/p53 signaling pathway, making it a compound of significant interest for oncology research.[1][2]

The initial assessment of any potential therapeutic agent requires a precise and reproducible evaluation of its cytotoxic effects. This guide will focus on a multi-assay approach to provide a comprehensive preliminary cytotoxicity profile of this compound.

The Rationale for a Multi-Assay Approach in Cytotoxicity Screening

A single cytotoxicity assay provides only one perspective on a compound's effect on cells. A more robust approach, particularly for a compound with a multi-faceted mechanism of action like this compound, is to employ a panel of assays that measure different cellular parameters. This strategy provides a more complete and validated picture of the cytotoxic events.

For our preliminary screening of this compound, we will focus on three key assays:

-

MTT Assay: To assess metabolic activity as an indicator of cell viability.

-

LDH Release Assay: To measure membrane integrity and identify cytotoxicity due to cell lysis.

-

ATP Bioluminescence Assay: To quantify intracellular ATP levels as a direct measure of cell viability.

This combination allows for the differentiation between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and can provide initial insights into the mode of cell death.

Core Experimental Workflow

The overall workflow for the preliminary cytotoxicity screening of this compound is a systematic process, from cell line selection to data analysis.

Figure 1: A generalized workflow for the in vitro cytotoxicity screening of this compound.

Detailed Experimental Protocols

The following protocols are based on standard laboratory procedures and can be adapted for specific cell lines and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][3][6] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

Lactate Dehydrogenase (LDH) Release Assay

LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8] This assay quantifies the amount of LDH in the supernatant as an indicator of cell lysis.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[8] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.[8]

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[8]

-

Stop Reaction: Add a stop solution to each well.[9]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9]

ATP Bioluminescence Assay

This assay quantifies intracellular ATP, a direct indicator of metabolically active, viable cells.[10] The assay utilizes the luciferase enzyme, which catalyzes the formation of light from ATP and D-luciferin. The emitted light is proportional to the amount of ATP present.[11]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably in an opaque-walled 96-well plate to maximize the light signal.

-

Reagent Addition: Allow the plate to equilibrate to room temperature. Add the ATP-releasing reagent directly to each well.

-

Incubation: Incubate at room temperature for 5-10 minutes to lyse the cells and release ATP.

-

Luciferase Reaction: Add the luciferase/luciferin substrate to each well.

-

Luminescence Reading: Immediately measure the luminescence using a luminometer.[12]

Data Analysis and Presentation

For each assay, cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.

Formula for % Viability (MTT and ATP assays): % Viability = (Absorbance_sample / Absorbance_control) * 100

Formula for % Cytotoxicity (LDH assay): % Cytotoxicity = ((Sample_LDH_release - Spontaneous_LDH_release) / (Maximum_LDH_release - Spontaneous_LDH_release)) * 100

The results should be summarized in tables and the dose-response relationship can be visualized by plotting % viability against the log concentration of this compound to determine the IC50 (half-maximal inhibitory concentration) value.

Table 1: Exemplary Cytotoxicity Data for this compound in A549 Lung Cancer Cells (48h Treatment)

| This compound (nM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Viability (ATP Assay) |

| 0 (Control) | 100 ± 4.5 | 5 ± 1.2 | 100 ± 5.1 |

| 10 | 92 ± 3.8 | 8 ± 1.5 | 95 ± 4.2 |

| 50 | 75 ± 5.1 | 15 ± 2.1 | 78 ± 3.9 |

| 100 | 60 ± 4.2 | 25 ± 2.5 | 62 ± 4.5 |

| 183.5 (IC50) | ~50 | ~35 | ~50 |

| 500 | 25 ± 3.5 | 60 ± 4.8 | 28 ± 3.1 |

| 1000 | 10 ± 2.1 | 85 ± 5.3 | 12 ± 2.5 |

Note: The IC50 value of 183.5 nM for A549 cells at 48 hours is based on published data.[9]

Mechanistic Insights: The Signaling Pathway of this compound

The cytotoxic effects of this compound are rooted in its interaction with the Na+/K+-ATPase pump. This initial event sets off a complex signaling cascade.

Sources

- 1. clyte.tech [clyte.tech]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. 3hbiomedical.com [3hbiomedical.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. cdn.stemcell.com [cdn.stemcell.com]

- 12. creative-bioarray.com [creative-bioarray.com]

Odoroside A: A Technical Guide to its Natural Sources, Biosynthesis, and Derivatives for the Research Professional

Introduction